
Adenosine-5'-triphosphate
Overview
Description
Adenosine-5'-triphosphate (ATP) is a nucleoside triphosphate that serves as the primary energy currency in all living organisms. First isolated from muscle extracts in 1929 , its structure consists of an adenine base, a ribose sugar, and three linearly bonded phosphate groups at the 5' position of the ribose . ATP is indispensable in cellular processes, including:
- Energy Transfer: Hydrolysis of ATP to adenosine-5'-diphosphate (ADP) or adenosine-5'-monophosphate (AMP) releases energy for metabolic reactions .
- Signaling: Extracellular ATP regulates neurotransmission, immune responses, and vascular tone .
- Clinical Applications: ATP supplementation has shown efficacy in treating alternating hemiplegia of childhood (AHC) and enhancing athletic performance .
ATP synthesis occurs via oxidative phosphorylation in mitochondria, controlled by proton gradients (Δp) and adenosine diphosphate (ADP) levels . Its hydrolysis to ADP and inorganic phosphate (Pi) is a tightly regulated process critical for energy homeostasis.
Preparation Methods
Adenosine triphosphate can be synthesized through various methods, including photophosphorylation, cellular respiration, and fermentation . In industrial settings, adenosine triphosphate is often produced using high-performance liquid chromatography (HPLC) for extraction and quantification . Another method involves dissolving disodium adenosine triphosphate in water, adjusting the pH, and then filtering and packaging the solution .
Chemical Reactions Analysis
Adenosine triphosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and oxidation-reduction reactions. The hydrolysis of adenosine triphosphate releases energy by breaking the bonds between its phosphate groups, converting it to adenosine diphosphate or adenosine monophosphate . Phosphorylation involves the transfer of a phosphate group from adenosine triphosphate to another molecule, which is essential for many cellular processes . Common reagents used in these reactions include water for hydrolysis and various enzymes for phosphorylation .
Scientific Research Applications
Exercise Physiology
ATP Supplementation in Resistance Training
Research has shown that oral ATP supplementation can enhance muscular adaptations during resistance training. A study involving a 12-week periodized resistance-training program found that participants who received 400 mg of ATP daily experienced less decline in strength during an overreaching cycle compared to a placebo group. Specifically, the ATP group had a decrease of only 12.0 kg in total strength versus 22.6 kg in the placebo group, indicating a protective effect against performance decrements .
Table 1: Effects of ATP Supplementation on Strength Performance
Group | Strength Decrease (kg) | Significance Level |
---|---|---|
Placebo | 22.6 ± 5.1 | p < 0.007 |
ATP | 12.0 ± 2.5 |
Enhancement of Muscle Excitability
ATP supplementation also plays a role in muscle excitability and activation during high-intensity exercises. In another study, oral ATP administration prevented declines in ATP levels post-exercise and significantly increased peak power output during repeated sprint bouts . This suggests that ATP not only serves as an energy source but also enhances muscle performance during strenuous activities.
Neurology
Role in Neuroinflammation and Motor Neuron Degeneration
Extracellular ATP has been implicated in neuroinflammation and neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). A study measuring cerebrospinal fluid ATP levels in ALS patients found significantly elevated levels compared to controls, correlating with disease severity . This suggests that ATP could serve as a potential biomarker for ALS progression.
Table 2: Cerebrospinal Fluid ATP Levels in ALS Patients
Group | ATP Level (pmol/L) | Significance Level |
---|---|---|
Mild ALS | 2676 ± 3959 | p < 0.05 |
Severe ALS | 6860 ± 8312 | p < 0.01 |
Control (iNPH) | 716 ± 411 |
Reproductive Medicine
Impact on Sperm Function
ATP has been shown to enhance sperm motility and function, particularly in cases of male infertility. A study demonstrated that extracellular ATP increased the straight-line velocity and linearity of sperm from asthenozoospermic men, suggesting its potential therapeutic application in improving fertilization rates during in vitro fertilization procedures .
Table 3: Effects of Extracellular ATP on Sperm Motility
Parameter | Control Group | ATP Group |
---|---|---|
Straight-Line Velocity | Baseline | Increased |
Curvilinear Velocity | Baseline | Increased |
Percentage Hyperactivation | Baseline | Increased |
Pain Management
Clinical Applications for Pain Relief
Adenosine and ATP have been explored for their analgesic properties in various pain conditions. Studies have indicated that low-dose intravenous adenosine can effectively reduce allodynia and hyperalgesia through central adenosine A1 receptor activation . This mechanism offers a promising avenue for managing chronic pain conditions.
Table 4: Pain Relief Efficacy of Adenosine Compounds
Pain Type | Treatment Type | Efficacy |
---|---|---|
Acute Perioperative Pain | Intravenous Adenosine | Significant Relief |
Chronic Neuropathic Pain | Intravenous Adenosine | Moderate Relief |
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Differences
ATP belongs to a family of adenine nucleotides with varying phosphate groups and functional roles. Key structural and functional distinctions are summarized below:
Table 1: Structural and Functional Comparison
- ATP’s γ-phosphate bond stores ~7.3 kcal/mol, while ADP and AMP have progressively lower energy .
- Base Specificity : ATP’s adenine base distinguishes it from GTP, CTP, and UTP, which are utilized in specialized pathways (e.g., GTP in G-protein signaling) .
Biochemical and Pharmacological Properties
Table 2: Enzymatic and Pharmacokinetic Properties
- pH Sensitivity: ATP, ADP, AMP, phosphorylcholine, and phosphoethanolamine exhibit pH-dependent ³¹P NMR chemical shifts, enabling their use as biomarkers for intracellular pH detection .
- Enzymatic Specificity: ATP is the preferred substrate for kinases and ATP-dependent enzymes. Guanosine-5'-triphosphate (GTP), uridine-5'-triphosphate (UTP), and cytidine-5'-triphosphate (CTP) are inactive in ATP-specific reactions like p4A synthesis . ADP stimulates mitochondrial ATP synthase, while AMP is a weaker activator .
Pharmacological and Clinical Insights
- ATP in Therapeutics :
- ADP and AMP: ADP induces platelet aggregation, while AMP and adenosine exhibit renal vasoconstriction and neuromodulatory effects .
- Analogues :
- 2-Thio ATP and trinitrophenyl-ATP are used to study ATP-binding enzymes (e.g., myosin) due to altered binding kinetics .
Biological Activity
Adenosine-5'-triphosphate (ATP) is a crucial purine nucleotide that serves as the primary energy currency of the cell. It plays a vital role in various biological processes, including metabolism, signal transduction, and cellular communication. This article explores the diverse biological activities of ATP, supported by data tables, case studies, and research findings.
1. Overview of ATP
ATP consists of an adenosine molecule bonded to three phosphate groups. Its hydrolysis releases energy, which powers numerous cellular functions. The synthesis of ATP occurs primarily in the mitochondria through oxidative phosphorylation and substrate-level phosphorylation.
2. Biological Functions of ATP
ATP is involved in several key biological activities:
- Energy Transfer : ATP provides energy for cellular processes such as muscle contraction, biosynthesis, and active transport.
- Signal Transduction : It acts as a substrate for kinases in phosphorylation reactions and serves as a precursor for cyclic AMP (cAMP), a critical second messenger in various signaling pathways .
- Inflammation and Immune Response : Extracellular ATP functions as a danger-associated molecular pattern (DAMP), activating the NLRP3 inflammasome and promoting the release of pro-inflammatory cytokines like IL-1β and IL-18 .
3.1 Clinical Applications
Recent studies have highlighted ATP's potential clinical applications:
- Pain Management : Low-dose adenosine has been shown to reduce neuropathic pain and hyperalgesia, comparable to opioids like morphine .
- Cardiovascular Health : ATP acts as a pulmonary vasodilator in patients with pulmonary hypertension and is useful in diagnosing paroxysmal supraventricular tachycardias .
- Oncology : ATP may inhibit tumor growth and weight loss in advanced lung cancer patients while enhancing the efficacy of chemotherapeutic agents .
3.2 Experimental Findings
Research has demonstrated that ATP influences various physiological responses:
- Muscle Contraction : In muscle cells, ATP is essential for contraction through its interaction with myosin and actin filaments.
- Neurotransmission : ATP is released from neurons and modulates synaptic transmission by acting on purinergic receptors, affecting neurotransmitter release .
Table 1: Summary of ATP's Biological Roles
ATP exerts its effects through various receptors:
- P2 Receptors : ATP binds to P2X7 receptors, leading to K+ efflux and subsequent activation of the NLRP3 inflammasome.
- Kinase Activation : Phosphorylation cascades initiated by ATP binding to kinases regulate numerous cellular processes.
6. Conclusion
This compound is not only essential for energy metabolism but also plays significant roles in signaling, inflammation, and various clinical applications. Continued research into its mechanisms may unlock further therapeutic potentials across multiple fields, including cardiology, oncology, and pain management.
Q & A
Basic Research Questions
Q. How can ATP concentration be accurately measured in biological samples?
ATP quantification often employs bioluminescence assays (e.g., luciferase-based systems) where light emission correlates with ATP concentration. For higher precision, coupled enzymatic assays or HPLC with UV detection are recommended. In raw milk studies, ATP content was linearly correlated with bacterial counts using log-transformed regression models, validated at incubation temperatures of 12.8°C–40°C . For cell culture or tissue samples, impedance-based biosensors utilizing glucose oxidase and hexokinase competition offer real-time monitoring .
Q. What experimental designs are optimal for studying ATP hydrolysis kinetics?
Use calorimetry to measure enthalpy changes during hydrolysis or employ coupled enzyme systems (e.g., pyruvate kinase/lactate dehydrogenase) to track ADP/AMP formation spectrophotometrically. Thermodynamic parameters (ΔG°) should account for Mg²⁺ concentration and ionic strength, as these significantly influence hydrolysis energetics . Radioisotope labeling (e.g., [γ-³²P]ATP) is critical for tracking phosphate transfer in kinase assays .
Q. How is ATP utilized in enzyme-coupled assays for metabolic studies?
In glycerol kinase assays, ATP phosphorylates glycerol to produce glycerol-1-phosphate and ADP, with ATP depletion monitored via NADH oxidation at 340 nm . Similarly, acetyl-CoA synthetase assays measure ATP-dependent conversion of acetate to acetyl-CoA, quantifying AMP formation using HPLC or enzymatic coupling .
Advanced Research Questions
Q. How do thermodynamic properties of ATP hydrolysis vary under non-standard conditions?
The Gibbs free energy (ΔG) of ATP hydrolysis is pH-dependent and modulated by Mg²⁺ binding. Computational models integrating the Davies equation for ionic strength corrections (0.1–0.3 M) and Mg²⁺-ATP stability constants (log K = 4.0–4.3) are essential. Experimental validation requires isothermal titration calorimetry (ITC) and buffer systems mimicking physiological conditions (e.g., 25°C, pH 7.4) .
Q. What genetic engineering strategies enhance ATP production in microbial systems?
Overexpression of hexokinase/glucokinase in Saccharomyces cerevisiae increases glycolytic flux, boosting ATP yield. Plasmid-based expression of ATP synthase subunits (e.g., atpD) coupled with ethanol co-production can be monitored via HPLC or enzymatic ATP assays. Ethanol titers serve as indirect indicators of ATP synthesis efficiency .
Q. How can contradictory data on ATP-dependent signaling pathways be resolved?
Discrepancies in purinergic receptor (e.g., P2Y12) signaling may arise from cell-type-specific ATP release mechanisms or differential hydrolysis rates. Use receptor antagonists (e.g., AR-C 69931) and ATPase inhibitors (e.g., ARL 67156) to isolate ATP-specific effects. Simultaneous measurement of extracellular ATP (eATP) via microelectrode arrays and intracellular cAMP via FRET probes clarifies pathway crosstalk .
Q. What methodologies improve ATP biosensor sensitivity for implantable devices?
Multi-walled carbon nanotube (MWCNT) immobilization techniques, such as layer-by-layer assembly with poly-L-lysine, enhance electron transfer in amperometric biosensors. Competitive assays between glucose oxidase (GOD) and hexokinase (HEX) enable ATP detection via H₂O₂ reduction currents (linear range: 0.1–10 mM ATP). Calibration requires normalization against background glucose levels .
Q. How do non-hydrolyzable ATP analogs (e.g., AMP-PNP) aid in studying ATPases?
AMP-PNP binds ATPase active sites without hydrolysis, stabilizing intermediate conformations. In myosin studies, pre-incubation with AMP-PNP (10 mM, pH 7.4) followed by rapid-freeze electron microscopy captures structural transitions. Validate analog efficacy via ATPase activity assays (e.g., malachite green phosphate detection) .
Q. What role does ATP play in regulating COX-2 expression in tumor microenvironments?
In lymphoma models, eATP activates P2Y12 receptors, upregulating COX-2 via NF-κB. Pharmacological inhibition (e.g., clopidogrel) or CRISPR-Cas9 knockout of P2Y12 reduces COX-2 expression. Quantify ATP-mediated EMT using qPCR for mesenchymal markers (e.g., vimentin) and transwell migration assays .
Q. Methodological Notes
Properties
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQWZAMYRWXGA-KQYNXXCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022559 | |
Record name | Adenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1000.0 mg/mL; 862 mg/mL (magnesium salt) | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
ATP is able to store and transport chemical energy within cells. ATP also plays an important role in the synthesis of nucleic acids. ATP can be produced by various cellular processes, most typically in mitochondria by oxidative phosphorylation under the catalytic influence of ATP synthase. The total quantity of ATP in the human body is about 0.1 mole. The energy used by human cells requires the hydrolysis of 200 to 300 moles of ATP daily. This means that each ATP molecule is recycled 2000 to 3000 times during a single day. ATP cannot be stored, hence its consumption must closely follow its synthesis. | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
56-65-5, 11016-17-4, 51963-61-2 | |
Record name | 5′-ATP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56-65-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adenosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056655 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATP | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00171 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Adenosine 5'-(tetrahydrogen triphosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Adenosine triphosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine 5'-triphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.258 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | R-Phycoerythrin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 51963-61-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ADENOSINE TRIPHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L70Q75FXE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Adenosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000538 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.